6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of two ethoxy groups at the 6 and 7 positions, a 2-methylphenyl group at the 1 position, and a tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The ethoxy groups can be introduced through etherification reactions using ethyl iodide or ethyl bromide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized tetrahydroisoquinolines.
Scientific Research Applications
6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in reaction mechanism studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- 6,7-Dimethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Diethoxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline
Uniqueness
6,7-Diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of ethoxy groups at the 6 and 7 positions, which can influence its chemical reactivity and biological activity. The 2-methylphenyl group also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C20H25NO2 |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
6,7-diethoxy-1-(2-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C20H25NO2/c1-4-22-18-12-15-10-11-21-20(16-9-7-6-8-14(16)3)17(15)13-19(18)23-5-2/h6-9,12-13,20-21H,4-5,10-11H2,1-3H3 |
InChI Key |
VUOCCUNKRSMKAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3C)OCC |
Origin of Product |
United States |
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